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Compound of Interest

Compound Name: N-(Azido-PEG3)-NH-PEG3-acid

Cat. No.: B609450 Get Quote

In-Depth Technical Guide: N-(Azido-PEG3)-NH-
PEG3-acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional linker, N-(Azido-
PEG3)-NH-PEG3-acid, including its physicochemical properties, detailed experimental

protocols for its use in bioconjugation, and a visual representation of a typical experimental

workflow.

Core Properties of N-(Azido-PEG3)-NH-PEG3-acid
N-(Azido-PEG3)-NH-PEG3-acid is a hydrophilic, non-cleavable linker featuring two distinct

reactive functionalities: a terminal azide group and a terminal carboxylic acid group. This

heterobifunctional nature allows for the sequential and specific conjugation of two different

molecules. The polyethylene glycol (PEG) spacer enhances solubility in aqueous media and

reduces potential steric hindrance during conjugation.
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Property Value Source(s)

Molecular Formula C₁₇H₃₄N₄O₈ [1][2][3]

Molecular Weight 422.48 g/mol [2]

Alternative Molecular Weight 422.5 g/mol [1][3]

Purity >95% [1][2]

Appearance (Typically a solid)

Solubility Water, DMSO, DMF [3]

Key Applications in Bioconjugation
The dual functionalities of N-(Azido-PEG3)-NH-PEG3-acid make it a versatile tool in drug

development and research, particularly in the construction of complex biomolecules such as

Antibody-Drug Conjugates (ADCs). The azide group allows for highly specific "click chemistry"

reactions, while the carboxylic acid is readily available for forming stable amide bonds with

amine-containing molecules.

Experimental Protocols
This section details the methodologies for the two primary conjugation reactions involving N-
(Azido-PEG3)-NH-PEG3-acid.

Protocol 1: Amide Bond Formation via EDC/NHS
Coupling
This protocol describes the activation of the carboxylic acid group of the linker and its

subsequent reaction with a primary amine-containing molecule (e.g., an antibody).

Materials:

N-(Azido-PEG3)-NH-PEG3-acid

Amine-containing molecule (e.g., protein, peptide)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysuccinimide (NHS)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5

Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for

dissolution)

Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis)

Procedure:

Dissolution: Dissolve the N-(Azido-PEG3)-NH-PEG3-acid in Activation Buffer. If necessary,

a small amount of DMF or DMSO can be used to aid dissolution before dilution in the buffer.

Activation: Add a 2 to 5-fold molar excess of both EDC and NHS to the linker solution.

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This step

forms a more stable NHS-ester intermediate.[1]

pH Adjustment: Adjust the pH of the activated linker solution to 7.2-7.5 by adding Coupling

Buffer.[1]

Conjugation: Immediately add the amine-containing molecule to the activated linker solution.

A 1.1 to 1.5-fold molar excess of the activated linker is typically recommended.[1] Allow the

reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

Quenching: Stop the reaction by adding the Quenching Solution to consume any unreacted

NHS esters.

Purification: Purify the resulting conjugate using SEC or dialysis to remove excess linker and

reaction byproducts.
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Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol outlines the "click chemistry" reaction between the azide-functionalized molecule

(from Protocol 1) and an alkyne-containing molecule (e.g., a cytotoxic drug).

Materials:

Azide-functionalized molecule

Alkyne-containing molecule

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or a similar copper(I)-stabilizing ligand

Sodium ascorbate

Reaction Buffer (e.g., PBS, pH 7.0-7.4)

Anhydrous DMSO

Purification system (e.g., SEC)

Procedure:

Dissolution: Dissolve the alkyne-containing molecule in DMSO to create a stock solution.

Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule in the

Reaction Buffer. Add the alkyne-containing molecule solution, typically at a 5-10 molar

excess.

Catalyst Preparation: In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio in

water to form the copper complex.[2]

Reaction Initiation: Add the CuSO₄/THPTA solution to the reaction mixture to a final copper

concentration of 100-200 µM. Initiate the click reaction by adding a freshly prepared solution

of sodium ascorbate to a final concentration of 1-2 mM.[2]
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Incubation: Gently mix and incubate the reaction at room temperature for 2-4 hours,

protected from light.[2]

Quenching: The reaction can be quenched by the addition of 5 mM EDTA.[2]

Purification: Purify the final conjugate using SEC to remove unreacted molecules and the

catalyst.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for creating an Antibody-Drug Conjugate

(ADC) using N-(Azido-PEG3)-NH-PEG3-acid.
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Caption: Workflow for ADC synthesis using N-(Azido-PEG3)-NH-PEG3-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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